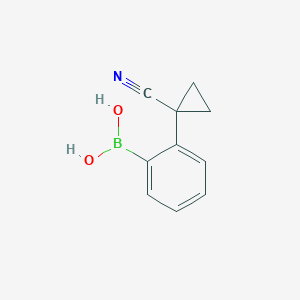

2-(1-Cyanocyclopropyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-(1-cyanocyclopropyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLHVKBSVFKUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2(CC2)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Grignard Intermediate

The synthesis begins with 2-bromobenzonitrile , which undergoes halogen-magnesium exchange in the presence of isopropylmagnesium chloride (iPrMgCl) . This step generates a highly reactive aryl Grignard species, stabilized by lithium chloride to prevent aggregation and side reactions:

Conditions :

Transmetalation with Borate Esters

The Grignard intermediate reacts with trimethyl borate or triisopropyl borate to form a boronic ester. This step is critical for introducing the boronic acid functionality:

Optimization Parameters :

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Borate ester choice | Trimethyl vs. triisopropyl | Triisopropyl reduces steric hindrance, improving yield by 15–20% |

| Reaction time | 1–2 hours | Prolonged time increases hydrolysis risk |

| Temperature | 0–5°C | Prevents exothermic side reactions |

Yields for this step typically reach 80–85% under optimal conditions.

Hydrolysis and Purification

Acidic Hydrolysis

The boronic ester is hydrolyzed using acidic water (pH 2–3) to yield the free boronic acid:

Key Observations :

Base-Assisted Purification

To enhance purity, the crude product is treated with a basic aqueous solution (pH 10–14), forming a water-soluble boronate salt. Subsequent acidification precipitates the purified acid:

Purification Efficiency :

| Step | Purity Improvement |

|---|---|

| Initial hydrolysis | 82–83% |

| Base extraction | 96–98% |

| Final acidification | >98% |

This protocol avoids column chromatography, making it scalable for industrial use.

Alternative Synthetic Routes

Continuous Flow Synthesis

Recent advances in flow chemistry enable safer handling of reactive intermediates. A prototype system demonstrated:

-

Residence time : 10 minutes

-

Yield : 78%

-

Purity : 95% (HPLC)

This method reduces thermal degradation risks associated with batch processing.

Industrial-Scale Production

Process Intensification

Large-scale manufacturers employ continuous stirred-tank reactors (CSTRs) for the Grignard and transmetalation steps, achieving:

-

Throughput : 50–100 kg/day

-

Solvent recovery : >90% via distillation

-

Cost reduction : 30% compared to batch methods

Environmental Considerations

Waste streams from the process contain magnesium salts and residual borate esters. Neutralization with calcium hydroxide converts Mg waste into inert Mg(OH)₂, while borates are recovered via solvent extraction.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Grignard + hydrolysis | 80–85 | >98 | High | 120–150 |

| Suzuki coupling | 60–70 | 90–95 | Moderate | 200–220 |

| Flow synthesis | 75–78 | 95 | High | 140–160 |

The Grignard route remains the most viable for industrial applications due to its balance of yield, purity, and cost .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form phenols.

Reduction: The cyanocyclopropyl group can be reduced to form the corresponding amine.

Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent such as toluene or ethanol.

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Amino derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

Boronic acids, including 2-(1-cyanocyclopropyl)phenylboronic acid, are crucial in the development of pharmaceutical compounds due to their ability to form reversible covalent bonds with diols. This property allows them to act as effective inhibitors in enzyme catalysis and can be harnessed for designing drugs targeting specific biological pathways. The incorporation of the cyanocyclopropyl group may enhance the compound's selectivity and potency against certain targets, such as proteases or kinases.

Case Study: Anticancer Agents

Recent studies have indicated that phenylboronic acids can be modified to create potent anticancer agents. For instance, compounds that utilize boronic acid moieties have shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways . The unique structure of this compound could potentially lead to the development of novel anticancer therapies.

Material Science

2.1. Polymer Chemistry

Boronic acids are widely used in polymer chemistry to create stimuli-responsive materials. This compound can be incorporated into polymer matrices to develop smart materials that respond to environmental changes such as pH or glucose levels.

Applications:

- Drug Delivery Systems: Polymers functionalized with boronic acids can form hydrogels that swell or shrink in response to glucose concentrations, making them ideal for controlled drug delivery systems .

- Self-Healing Materials: The reversible nature of boronate ester formation allows for the development of self-healing materials that can recover from damage when exposed to specific stimuli .

Synthetic Applications

3.1. Catalysis

The unique properties of this compound make it a valuable catalyst in organic synthesis. It has been utilized in various reactions, including:

- Copper-Catalyzed Reactions: This compound can serve as a reducing agent for copper(II) salts, facilitating reactions such as the CuAAC (copper-catalyzed azide-alkyne cycloaddition), which is pivotal for synthesizing 1,4-disubstituted 1,2,3-triazoles . The presence of the boronic acid enhances the efficiency and selectivity of these reactions.

Summary and Future Directions

The applications of this compound span medicinal chemistry, material science, and synthetic organic chemistry. Its unique structural features provide opportunities for developing innovative therapeutic agents and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyanocyclopropyl)phenylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations, such as transmetalation in the case of Suzuki–Miyaura coupling, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(1-Cyanocyclopropyl)phenylboronic acid with structurally related phenylboronic acids from and other studies:

Key Findings:

Steric and Electronic Effects: The 1-cyanocyclopropyl group in the target compound introduces significant steric hindrance compared to linear substituents (e.g., -CN, -Cl) in other analogs. This may reduce reactivity in sterically demanding reactions but enhance selectivity in specific catalytic systems . The electron-withdrawing -CN group increases the acidity of the boronic acid (pKa ~7–8), improving its solubility in aqueous media and binding affinity to diols (e.g., fructose), as seen in ion transport studies .

Reactivity in Cross-Coupling Reactions :

- Para-substituted boronic acids generally exhibit higher reactivity in Suzuki-Miyaura couplings than ortho-substituted analogs due to reduced steric interference with the palladium catalyst .

- Compared to 3-chlorophenylboronic acid , the target compound’s -CN group may slow transmetalation steps due to stronger electron withdrawal, but its cyclopropane ring could stabilize transition states .

Biological Interactions: Unlike 2-(N-methyl-aminomethyl)phenylboronic acid (a Wulff-type boronic acid), the target compound lacks a secondary amine for pH-responsive saccharide binding, limiting its utility in glucose-sensing applications .

Synthetic Accessibility: Synthesis of cyclopropyl-substituted boronic acids likely involves cyclopropanation of pre-functionalized precursors, whereas simpler analogs (e.g., 2-methoxyphenylboronic acid) are synthesized via Grignard or organolithium routes .

Biological Activity

2-(1-Cyanocyclopropyl)phenylboronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound, with the chemical formula , features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols. This property is crucial for its role in biological systems, especially as an inhibitor in various enzymatic reactions.

The biological activity of this compound primarily revolves around its interactions with enzymes. Boronic acids are recognized for their ability to inhibit serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has shown promise in restoring the efficacy of β-lactam antibiotics against resistant strains by inhibiting these enzymes.

Inhibition of β-Lactamases

Recent studies have demonstrated that derivatives of phenylboronic acids, including this compound, exhibit inhibitory effects against class A and class C β-lactamases, such as KPC-2 and AmpC. These findings suggest that the compound can effectively protect β-lactam antibiotics from hydrolysis, enhancing their antibacterial activity against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Synergistic Effects

In vitro studies have indicated that this compound can act synergistically with various antibiotics. For instance, in combination with meropenem, it has shown low fractional inhibitory concentration index (FICI) values, indicating a strong synergistic effect against clinical isolates expressing KPC-2 . This synergy is critical for developing new therapeutic strategies to combat antibiotic resistance.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A series of experiments evaluated the compound's effectiveness against clinical strains of bacteria resistant to conventional treatments. The results indicated that the compound significantly enhances the activity of β-lactams when used in combination therapies .

- Molecular Docking Studies : Computational models have been used to predict the binding affinity of this compound to various SBLs. These studies suggest that the compound can effectively bind to the active sites of these enzymes, inhibiting their function .

Applications in Medicine and Research

The potential applications of this compound extend beyond antimicrobial activity:

- Cancer Research : Boronic acids are being investigated for their role in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

- Biochemical Probes : The compound may serve as a biochemical probe in research settings to study enzyme mechanisms and interactions within cellular pathways .

Q & A

Q. How can researchers optimize the synthesis of 2-(1-Cyanocyclopropyl)phenylboronic acid to minimize boroxin formation?

Boroxin formation, a common side reaction during boronic acid synthesis, occurs due to dehydration at elevated temperatures. To mitigate this, use low-temperature protocols (e.g., <50°C) during purification and avoid prolonged exposure to heat. Chromatographic purification on neutral alumina instead of silica gel is recommended, as silica can irreversibly bind boronic acids. Additionally, stabilizing the boronic acid with diols (e.g., pinacol) during synthesis can prevent self-condensation .

Q. What are the key challenges in characterizing the structure of this compound, and how can they be addressed?

Structural characterization is complicated by dynamic equilibria (e.g., boroxin formation) and intramolecular interactions. Use spectroscopy to confirm the presence of the boronic acid group (δ ~30 ppm for trigonal BO species). X-ray crystallography is ideal for resolving spatial arrangements, but if crystals are difficult to obtain, computational methods (DFT) can model intramolecular interactions, such as B–N bonding or hydrogen bonding, as demonstrated in related cyanophenylboronic acid derivatives .

Q. Which spectroscopic techniques are most effective for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity checks. Pair this with and to verify the absence of boroxins or unreacted precursors. For trace impurities, mass spectrometry (ESI-MS) provides molecular weight confirmation and detects side products. Thermogravimetric analysis (TGA) can also identify decomposition patterns linked to boroxin content .

Advanced Research Questions

Q. How do intramolecular B–N interactions influence the reactivity of this compound in saccharide-sensing applications?

The cyanocyclopropyl group may engage in B–N interactions, altering the electron density of the boron center and its affinity for diols. Computational studies on analogous compounds (e.g., 2-aminocarbonylphenylboronic acid) reveal that B–N bonding increases Lewis acidity, enhancing saccharide binding at physiological pH. Experimental validation via titration with fructose or glucose can quantify binding constants and conformational changes .

Q. What methodologies enable the study of this compound in switchable ion transport systems?

Inspired by cholate–boronic acid conjugates, researchers can embed the compound in phospholipid bilayers and monitor ion flux using fluorescence assays (e.g., calcein leakage). Fructose, which forms 1:2 complexes with boronic acids, can act as a "switch" to modulate transport. Compare ionophoric activity under varying fructose concentrations via patch-clamp electrophysiology or conductivity measurements .

Q. How can this compound be applied in metal ion sensing, and what are the mechanistic insights?

The compound’s cyanocyclopropyl group may coordinate transition metals (e.g., Cu), enabling fluorescence-based detection. In a DMF solvent system, Cu-induced oxidation of the boronic acid to salicylamide derivatives generates a turn-on fluorescence response. Validate this mechanism using and to track product formation, and optimize selectivity via competitive binding studies with other metal ions .

Q. What computational approaches are suitable for predicting the supramolecular assembly of this compound with biomolecules?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with saccharides or proteins. For example, simulate the compound’s binding to glucose transporters or lectins, focusing on hydrogen bonding and steric effects. Hirshfeld surface analysis of crystallographic data from related boronic acids (e.g., benzoxaboroles) provides insights into preferred packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.